Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
CAS No.: 273398-39-3
Cat. No.: VC0048195
Molecular Formula: C16H26ClNO3
Molecular Weight: 315.838
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 273398-39-3 |
|---|---|
| Molecular Formula | C16H26ClNO3 |
| Molecular Weight | 315.838 |
| IUPAC Name | (1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
| Standard InChI Key | AYUBUCOVRQQXPD-FNIUFUSKSA-N |
| SMILES | CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
Introduction
Chemical Properties and Structure
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride (CAS No.: 273398-39-3) is characterized by specific chemical properties that define its structure and behavior in biological systems.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H26ClNO3 |
| Molecular Weight | 315.838 g/mol |
| IUPAC Name | (1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride |
| CAS Number | 273398-39-3 |
| InChI | InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
| SMILES | CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
The "rac" prefix indicates that this compound exists as a racemic mixture, containing equal amounts of both stereoisomers.
Structural Features
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride contains several key structural elements:
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A cyclohexane ring with hydroxyl groups at positions 1 and 4
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A dimethylamino methyl group at position 2
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A 3-methoxyphenyl group at position 1
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The hydrochloride salt form enhances water solubility compared to the free base
This specific arrangement of functional groups contributes to its biological activity and metabolic profile.
Relationship to Tramadol
Metabolic Pathway
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a significant metabolite of tramadol, formed through the hydroxylation of the cyclohexyl ring. Tramadol exists as a racemic mixture consisting of two pharmacologically active enantiomers that contribute to its analgesic properties through different mechanisms :
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(+)-tramadol and its primary metabolite (+)-O-desmethyl-tramadol (M1) act as agonists of the μ-opioid receptor
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(+)-tramadol inhibits serotonin reuptake
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(-)-tramadol inhibits norepinephrine reuptake
These pathways work synergistically to enhance tramadol's ability to modulate pain perception and response .
Pharmacokinetic Profile
The formation of hydroxylated metabolites like Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride occurs during tramadol's extensive metabolism. Following administration, racemic tramadol undergoes rapid and nearly complete absorption, with a bioavailability of approximately 75%. The discrepancy in absorption and bioavailability can be attributed to 20-30% first-pass metabolism .
Key pharmacokinetic parameters include:
| Parameter | Value for Parent Tramadol | Relevance to Metabolites |
|---|---|---|
| Bioavailability | 75% | Metabolites formed during first-pass metabolism |
| Cmax after 100mg oral dose | ~300μg/L | Metabolites have distinct concentration profiles |
| Tmax | 1.6-1.9 hours | Metabolites typically appear with delayed Tmax |
| Volume of distribution | 2.6-2.9 L/kg | Affects distribution of metabolites to tissues |
| Protein binding | Varied | Influences metabolite activity and elimination |
Pharmacological Significance
Mechanism of Action
Tramadol's primary mechanisms of action include:
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μ-opioid receptor agonism
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Inhibition of serotonin and norepinephrine reuptake
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Modulation of descending inhibitory pathways
The hydroxylation of the cyclohexyl ring may modify these activities or contribute additional pharmacological effects.
Analytical Methods and Detection
Identification Techniques
Various analytical techniques can be employed to identify and quantify Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride in research and clinical samples:
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Spectroscopic Techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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X-ray Crystallography:
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For confirming structural arrangements and bonding patterns
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Reference Standards
| Supplier | Catalog/Product Number | Format | Purity |
|---|---|---|---|
| Toronto Research Chemicals (TRC) | H827050 | 250mg | Research grade |
| Vulcanchem | VC0048195 | Various | Research grade |
| Pharmaffiliates | PA 20 0431001 | Various | ≥95% |
| Dove Research & Analytics | DA-T186-k | Various | Not specified |
Additionally, deuterated forms such as Rac-4-Hydroxycyclohexyl Tramadol-d6 Hydrochloride (C16D6H19NO3.HCl, MW: 321.873) are available for use as internal standards in quantitative analysis .
Research Applications
Metabolite Studies
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride serves as an important reference compound in tramadol metabolism studies. As a significant metabolite, it allows researchers to track the biotransformation pathways of tramadol in various biological systems .
Pharmaceutical Development
In pharmaceutical research, this compound is utilized to:
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Develop and validate analytical methods for detecting tramadol metabolites
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Investigate structure-activity relationships of tramadol derivatives
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Study the pharmacokinetic profiles of tramadol in different patient populations
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Evaluate potential drug-drug interactions involving tramadol
Toxicological Investigations
The compound is valuable in toxicological studies, where it serves as a marker for tramadol consumption and metabolism. Detection of this metabolite in biological samples can provide evidence of tramadol use in forensic and clinical toxicology contexts .
Clinical Implications
Special Populations and Considerations
Metabolic variations affecting the formation of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride and other metabolites may impact tramadol's efficacy and safety in specific populations:
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Patients with renal or hepatic impairment may experience altered metabolite formation and elimination
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Genetic polymorphisms affecting cytochrome P450 enzymes can modify tramadol metabolism
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Drug interactions may inhibit or induce the formation of specific metabolites
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Age-related changes in drug metabolism may affect the production of hydroxylated metabolites
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